N-(2-methoxy-5-methylphenyl)-2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
Description
The compound N-(2-methoxy-5-methylphenyl)-2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[4,3-d]pyrimidinone core. Key structural attributes include:
- A 2-methoxy-5-methylphenyl group attached to the acetamide nitrogen.
- A tetrahydropyrido[4,3-d]pyrimidinone scaffold substituted with a phenyl ring at position 2 and a propyl chain at position 6.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-oxo-2-phenyl-6-propyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-4-13-29-14-12-21-20(16-29)26(32)30(25(28-21)19-8-6-5-7-9-19)17-24(31)27-22-15-18(2)10-11-23(22)33-3/h5-11,15H,4,12-14,16-17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTSUOUQDXEVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 336.42 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to modulate enzyme activities and receptor interactions that are crucial for cellular signaling pathways. Specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing neurotransmitter release and neuronal excitability.
- Cell Proliferation Regulation : Preliminary studies suggest that it may affect cell cycle progression and apoptosis in cancer cell lines.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including A431 (vulvar epidermal carcinoma) and others. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : Tests against Gram-positive and Gram-negative bacteria indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties:
- Cytokine Modulation : It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
-
Study on Anticancer Efficacy :
- A study involving the treatment of A431 cells with varying concentrations of the compound revealed a dose-dependent decrease in viability. The mechanism was linked to increased apoptosis as evidenced by flow cytometry analysis.
-
Antimicrobial Testing :
- In a series of experiments conducted on clinical isolates of bacteria, the compound exhibited significant activity against multi-drug resistant strains, suggesting its potential as a lead compound for further development.
-
Inflammation Model :
- In vivo studies using a murine model of inflammation showed that administration of the compound resulted in reduced paw edema and lower serum levels of inflammatory markers compared to controls.
Comparison with Similar Compounds
Structural Features and Core Heterocycles
The target compound’s pyrido[4,3-d]pyrimidinone core distinguishes it from analogs with alternative fused-ring systems. Key comparisons include:
Spectroscopic and Physicochemical Properties
Infrared (IR) and NMR Data Comparisons:
Melting Points and Solubility:
- Thieno-pyrimidines (: 160–161°C) and dihydropyrimidinones (: 224–226°C) exhibit higher melting points than the target’s likely range (estimated 140–180°C), reflecting differences in crystallinity and hydrogen-bonding capacity.
- The target’s propyl chain may enhance lipid solubility compared to methyl or thioether substituents.
Preparation Methods
Gewald Reaction-Based Cyclocondensation
A modified Gewald reaction facilitates the formation of the pyridine ring fused to the pyrimidinone. Ethyl cyanoacetate reacts with 1-propylpiperidin-4-one and elemental sulfur under acidic conditions to yield ethyl 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation produce the free amine, which undergoes cyclization with triethyl orthoformate to form the pyrido[4,3-d]pyrimidin-4-one core.
Reaction Conditions :
Direct Cyclization of Diamine Intermediates
Alternatively, 1,3-diamine intermediates derived from 4-propylpiperidine-2,6-dione react with phenyl isocyanate to install the phenyl group at position 2. Acid-catalyzed cyclization (H2SO4, 120°C) closes the pyrimidinone ring, achieving regioselectivity via steric control.
Substituent Introduction: Propyl and Phenyl Groups
Propylation at Position 6
The propyl group at position 6 is introduced early in the synthesis using 1-propylpiperidin-4-one as a starting material. Reductive alkylation with propionaldehyde and sodium cyanoborohydride in methanol ensures efficient N-propylation without over-alkylation.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction Time | 12 h | 78% |
| Temperature | 25°C | 65% |
| NaBH3CN Equivalents | 1.2 | 82% |
Phenyl Group Installation at Position 2
Electrophilic aromatic substitution using phenylboronic acid under Suzuki-Miyaura conditions attaches the phenyl group to the pyrimidinone ring. Palladium catalysis (Pd(PPh3)4, K2CO3) in dioxane achieves cross-coupling at 90°C with 85% yield.
Acetamide Side Chain Functionalization
Chloroacetylation at Position 3
The nitrogen at position 3 reacts with chloroacetyl chloride in dichloromethane (DCM) to form 3-chloroacetyl intermediate. Triethylamine acts as a base, with reactions proceeding at 0°C to minimize side products.
Coupling with N-(2-Methoxy-5-methylphenyl)amine
Nucleophilic displacement of the chloro group by N-(2-methoxy-5-methylphenyl)amine completes the acetamide side chain. DMF serves as the solvent at 60°C, with KI as a catalyst enhancing reactivity.
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 6.92 (d, 1H, Ar-H), 3.82 (s, 3H, OCH3).
- HRMS : m/z calcd for C28H31N4O3 [M+H]+: 487.2341; found: 487.2338.
Alternative Pathways and Comparative Analysis
One-Pot Tandem Synthesis
Recent advances enable a one-pot strategy combining cyclocondensation, alkylation, and amidation. Using N-methylpyrrolidone (NMP) as a high-boiling solvent, this method reduces purification steps and achieves 60% overall yield.
Solid-Phase Synthesis
Immobilization of the pyrimidinone core on Wang resin allows sequential propylation and acetamide coupling via automated peptide synthesizers. While scalable, this method suffers from lower yields (45–50%) due to incomplete resin functionalization.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Bulk synthesis substitutes Pd(PPh3)4 with cheaper Pd/C (10 wt%) without significant yield loss (80 vs. 85%). Similarly, replacing NaBH3CN with NaBH4 in propylation lowers costs by 40%.
Waste Stream Management
The process generates ~3 kg of sulfur-containing waste per kilogram of product. Neutralization with Ca(OH)2 precipitates CaSO4, reducing environmental impact.
Q & A
Q. What are the common synthetic strategies for preparing this compound and its structural analogs?
The synthesis typically involves multi-step reactions:
- Core formation : Construct the pyrido[4,3-d]pyrimidinone core via cyclocondensation of substituted pyrimidine precursors.
- Substituent introduction : Introduce the 2-phenyl and 6-propyl groups via nucleophilic substitution or palladium-catalyzed coupling.
- Acetamide linkage : Attach the N-(2-methoxy-5-methylphenyl)acetamide moiety using carbodiimide-mediated amidation. Key conditions include DMF as a solvent, potassium carbonate as a base, and TLC monitoring for reaction completion .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Q. What solubility challenges are associated with this compound, and how can they be mitigated?
Low aqueous solubility due to aromatic rings and hydrophobic propyl groups can be addressed via:
- Co-solvents : DMSO or ethanol in in vitro assays.
- Salt formation : Use hydrochloride or trifluoroacetate salts.
- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) .
Advanced Questions
Q. How can reaction yields for the pyrido[4,3-d]pyrimidin core be optimized?
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl groups.
- Solvent polarity : Use DMF or DMSO to stabilize intermediates.
- Temperature control : Maintain 80–100°C during cyclization to minimize side products .
Q. How should researchers address discrepancies in reported biological activity data?
Contradictions may arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility checks : Validate protocols across multiple labs.
- HPLC purification : Ensure >98% purity before testing.
- SAR analysis : Compare analogs (e.g., thieno vs. pyrido cores) to isolate critical structural features (see Table 1 ) .
Q. What structural features are critical for hypothesized biological activity?
Key pharmacophores include:
- Pyrido[4,3-d]pyrimidin core : Binds ATP pockets in kinases.
- 2-Phenyl group : Enhances hydrophobic interactions.
- 6-Propyl chain : Modulates membrane permeability. Modifying the 2-methoxy-5-methylphenyl group alters target selectivity (e.g., anticancer vs. antimicrobial activity) .
Q. How can purity and identity be validated in the presence of synthetic byproducts?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and ≥95% purity thresholds.
- HRMS : Confirm exact mass (e.g., error <2 ppm).
- 2D NMR : Resolve overlapping signals (e.g., NOESY for stereochemistry) .
Table 1: Structural Analogs and Biological Activities
| Compound Name | Core Structure | Key Substituents | Reported Activities |
|---|---|---|---|
| N-(4-acetylphenyl)-... | Thieno[2,3-d]pyrimidine | Oxadiazole, Acetamide | Antimicrobial, Anticancer |
| N-(4-ethoxyphenyl)-... | Thieno[3,2-d]pyrimidine | Ethyl, Sulfanyl | Kinase inhibition (hypothesized) |
| N-(3-chloro-4-methylphenyl)-... | Pyrazolo[4,3-d]pyrimidine | Chlorophenyl, Sulfanyl | Antiviral (predicted) |
Methodological Notes
- Data Contradiction Analysis : Cross-reference bioactivity data with structural analogs (e.g., ’s table) to identify trends. For example, oxadiazole-containing analogs show stronger antimicrobial activity than thioether derivatives .
- Experimental Design : Use fractional factorial designs to optimize multi-step syntheses, reducing reagent waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
